molecular formula C13H13NO B1510285 4-(4-Ethoxyphenyl)pyridine CAS No. 4357-31-7

4-(4-Ethoxyphenyl)pyridine

Cat. No. B1510285
CAS RN: 4357-31-7
M. Wt: 199.25 g/mol
InChI Key: YHUFCEAPVPUJHE-UHFFFAOYSA-N
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Description

“4-(4-Ethoxyphenyl)pyridine” is a chemical compound . It is used for research and development purposes . The exact description and uses of this compound are not widely documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Molecular Structure and Crystallography

4-(4-Ethoxyphenyl)pyridine and its derivatives have been studied for their molecular structures and crystallographic properties. For instance, the molecule of a related nicotinonitrile derivative is non-planar, with the central pyridine ring forming distinct angles with adjacent phenyl rings. This structural detail is crucial in understanding the molecule's physical and chemical properties, such as in the development of new materials or pharmaceutical compounds (Chantrapromma et al., 2009).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical studies, such as Density Functional Theory (DFT) calculations, have been performed on similar compounds. These studies provide insights into the vibrational frequencies, electronic transitions, and non-linear optical behaviors of these molecules. Such research is significant in fields like material science and photonics (Hajam et al., 2021).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for metals. Studies reveal their effectiveness in protecting metals like steel in acidic environments. Understanding the molecular structure of these compounds and their interaction with metal surfaces is crucial for industrial applications, particularly in the field of corrosion science (Ansari et al., 2015).

Photophysics and Fluorescence

Research into the photophysical properties of related pyridine derivatives has provided valuable insights into phenomena like intramolecular charge transfer and excited state intramolecular proton transfer. These studies are significant for the development of fluorescent materials and sensors (Behera et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds involving this compound derivatives has implications for pharmaceutical and material science research. Such syntheses lead to new compounds with potential applications in various fields, including drug development and material engineering (Patel et al., 2010).

Molecular Docking Studies

Molecular docking studies involving related pyridine compounds have been conducted to understand the interactions between these molecules and biological targets, such as enzymes. This research is pivotal in drug discovery and the development of therapeutic agents (Hajam et al., 2021).

properties

IUPAC Name

4-(4-ethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFCEAPVPUJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743712
Record name 4-(4-Ethoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4357-31-7
Record name 4-(4-Ethoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under inert gas atmosphere 88 mg (0.12 mmol) PdCl2(dppf)xCH2Cl2, 13.6 mL (27.2 mmol) 2N sodium carbonate solution and 1.64 g (13.3 mmol) pyridine-4-boronic acid are added to 3.00 g (12.1 mmol) 1-ethoxy-4-iodo-benzene in 18 mL 1,4-dioxane and 6 mL methanol. The mixture is stirred for 2 d at reflux. After that time, water is added. The precipitate is filtered off, taken up in DCM and extracted with water. The organic layer is dried over sodium sulphate and the solvent is evaporated. The residue is purified by column chromatography (silica gel; gradient DCM:MeOH 100:0->95:5) to yield the desired product which is directly used in the next reaction step.
[Compound]
Name
atmosphere
Quantity
88 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)xCH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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